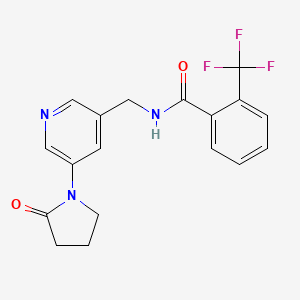

![molecular formula C19H21FN2O2 B2934880 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797179-54-4](/img/structure/B2934880.png)

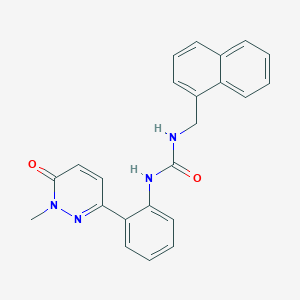

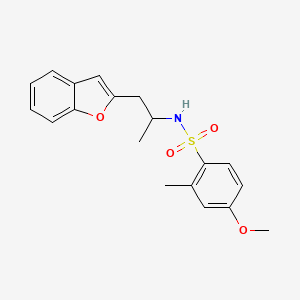

2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide” is an organic compound containing a fluorophenyl group, a methoxypyrrolidinyl group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the fluorine atom in the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions. The acetamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its polarity .Aplicaciones Científicas De Investigación

Radioligands for Imaging

- Radiosynthesis of compounds for positron emission tomography (PET) imaging, such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. These compounds are crucial for non-invasive imaging techniques used in neurological and oncological research (Dollé et al., 2008).

Synthesis of Anti-inflammatory Compounds

- Development of novel compounds with anti-inflammatory activity through the synthesis of derivatives that incorporate fluorophenyl groups. Such studies emphasize the role of structural modifications in enhancing biological activities, which could lead to the development of new therapeutic agents (Sunder & Maleraju, 2013).

Inhibitors in Cancer Research

- Discovery of selective and orally efficacious inhibitors of specific kinase families for cancer treatment, showcasing the application of compounds with fluorophenyl moieties in the development of targeted cancer therapies (Schroeder et al., 2009).

Green Synthesis

- Use of catalytic hydrogenation for the green synthesis of intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the environmental benefits of adopting greener synthesis routes for chemical compounds (Qun-feng, 2008).

Medicinal Chemistry

- Synthesis and evaluation of compounds as potential anticancer agents, demonstrating the importance of chemical synthesis in medicinal chemistry for the discovery of new drugs (Aliabadi et al., 2010).

Drug Absorption Inhibition

- Discovery of compounds that inhibit cholesterol absorption, contributing to cardiovascular health by lowering cholesterol levels (Rosenblum et al., 1998).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is the TrkA kinase . TrkA kinase is a receptor tyrosine kinase that plays a crucial role in the differentiation and survival of certain neurons .

Mode of Action

The compound acts as an inhibitor of TrkA kinase . By binding to the kinase, it prevents the phosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of TrkA kinase affects several biochemical pathways. These include pathways involved in pain perception, cancer progression, inflammation, neurodegenerative diseases, and certain infectious diseases . The compound can also affect pathways related to Sjogren’s syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, and diseases related to an imbalance of the regulation of bone remodeling .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TrkA kinase. This inhibition can lead to a decrease in the survival and differentiation of certain neurons, potentially impacting diseases such as neurodegenerative disorders and certain types of cancer .

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in medicine or industry, and developing methods to synthesize it more efficiently or from more sustainable sources .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAWLAXJRPVDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2934800.png)

![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)